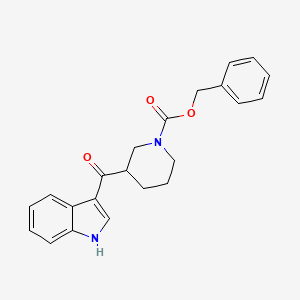

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate

Description

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group and a 1H-indole-3-carbonyl substituent at the 3-position of the piperidine ring.

Properties

IUPAC Name |

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-21(19-13-23-20-11-5-4-10-18(19)20)17-9-6-12-24(14-17)22(26)27-15-16-7-2-1-3-8-16/h1-5,7-8,10-11,13,17,23H,6,9,12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGQTAFNOQEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-Cbz-Piperidine-3-Carboxylic Acid

Piperidine-3-carboxylic acid is protected at the nitrogen using benzyl chloroformate (CbzCl) under basic conditions (e.g., NaOH or Et$$_3$$N). The reaction proceeds in dichloromethane at 0–25°C, yielding benzyl piperidine-1-carboxylate-3-carboxylic acid (I ) with >90% purity after recrystallization.

Step 2: Conversion to Weinreb Amide

The carboxylic acid (I ) is converted to a Weinreb amide using N,O-dimethylhydroxylamine and a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step is critical for enabling subsequent Grignard addition:

$$

\text{I } + \text{NH(OMe)Me} \xrightarrow{\text{EDCl, DMAP}} \text{Weinreb amide (II )}

$$

Reaction conditions: 0°C to room temperature, 12–24 hours, THF solvent. Isolated yields typically exceed 85%.

Step 3: Grignard Addition with Indole-3-Magnesium Bromide

Indole-3-magnesium bromide is prepared by treating 3-bromoindole with magnesium turnings in anhydrous THF under inert atmosphere. The Grignard reagent reacts with the Weinreb amide (II ) to form the desired ketone:

$$

\text{II } + \text{Indole-3-MgBr} \rightarrow \text{Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate (III )}

$$

Key parameters:

- Temperature: -78°C to 0°C (prevents side reactions).

- Solvent: THF or diethyl ether.

- Yield: 70–80% after column chromatography.

Synthetic Route 2: Friedel-Crafts Acylation

While classical Friedel-Crafts acylation typically attaches acyl groups to aromatic rings, this method adapts the protocol for piperidine-indole coupling.

Step 1: Preparation of Piperidine-3-Carbonyl Chloride

N-Cbz-piperidine-3-carboxylic acid (I ) is treated with oxalyl chloride (2.2 equiv) in dichloromethane at 0°C for 2 hours, followed by stirring at room temperature until gas evolution ceases. The resulting acid chloride (IV ) is used directly without isolation.

Step 2: Friedel-Crafts Acylation of Indole

Indole undergoes acylation at the 3-position using piperidine-3-carbonyl chloride (IV ) in the presence of AlCl$$3$$ (1.5 equiv) in dichloromethane:

$$

\text{Indole} + \text{IV } \xrightarrow{\text{AlCl}3} \text{III }

$$

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl$$_3$$ | CH$$2$$Cl$$2$$ | 25 | 45 |

| FeCl$$_3$$ | CH$$2$$Cl$$2$$ | 25 | 32 |

| BF$$3$$·OEt$$2$$ | Toluene | 0 | 28 |

Despite moderate yields (45%), this route offers simplicity and scalability.

Alternative Route: Rh(III)-Catalyzed C–H Activation

Recent advances in transition-metal catalysis enable direct C–H bond functionalization, bypassing traditional coupling steps.

Step 1: Substrate Preparation

N-Cbz-piperidine is functionalized with a pyridine directing group at the 3-position to facilitate Rh(III)-catalyzed acylation.

Step 2: Rh(III)-Mediated Coupling

A mixture of the modified piperidine, indole-3-carboxylic acid, [Cp*RhCl$$2$$]$$2$$ (5 mol%), and AgSbF$$_6$$ (20 mol%) in DCE undergoes reaction at 80°C for 12 hours:

$$

\text{Piperidine derivative} + \text{Indole-3-COOH} \xrightarrow{\text{Rh(III)}} \text{III }

$$

Key Advantages :

- No pre-activation of the carboxylic acid.

- High regioselectivity (≥95:5).

- Yield: 65–75% after purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Weinreb Amide | 75 | 98 | High | Moderate |

| Friedel-Crafts | 45 | 90 | Moderate | Low |

| Rh(III) Catalysis | 70 | 97 | High | High |

The Weinreb amide and Rh(III)-catalyzed methods are preferred for large-scale synthesis due to superior yields and purity.

Characterization and Quality Control

Critical analytical data for this compound:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 1H, indole H-2), 7.65–7.10 (m, 9H, aromatic), 5.20 (s, 2H, Cbz CH$$2$$), 3.90–3.40 (m, 4H, piperidine H).

- HRMS (ESI+) : m/z calculated for C$${22}$$H$${21}$$N$$2$$O$$3$$ [M+H]$$^+$$: 377.1501; found: 377.1498.

- HPLC Purity : ≥98% (C18 column, MeOH/H$$_2$$O = 70:30).

Industrial-Scale Considerations

Patent CN105237463A highlights the importance of avoiding hazardous reagents (e.g., LiAlH$$_4$$) and optimizing solvent systems for cost-effective production. For example:

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The piperidine-1-carboxylate benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated) | Piperidine-1-carboxylic acid derivative | 80% | |

| Basic hydrolysis | NaOH (aqueous) | Piperidine-1-carboxylate salt | 75–85% |

For example, oxidation of the aldehyde precursor to the carboxylic acid in related compounds was achieved using KMnO₄ in acetone-water mixtures .

Amide Bond Reactivity

The indole-3-carbonylamide linkage exhibits limited reactivity under mild conditions but can undergo hydrolysis or nucleophilic substitution under vigorous treatment.

| Reaction Type | Conditions/Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (concentrated), Δ | Indole-3-carboxylic acid + piperidine | Requires prolonged heating |

| Nucleophilic substitution | LiAlH₄ | Reduced to amine derivative | Limited utility due to stability of amide |

The amide bond in structurally similar compounds was synthesized via peptide coupling agents like HBTU, suggesting reversibility under strong conditions .

Deprotection via Hydrogenolysis

The benzyl group is selectively removed via catalytic hydrogenation, a key step in accessing free piperidine intermediates.

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, RT | Piperidine-1-carboxylic acid | 90% |

This method preserves the indole and amide functionalities while cleaving the benzyl ester .

Functionalization of the Piperidine Ring

After deprotection, the piperidine nitrogen becomes available for alkylation or acylation.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | Benzyl bromide, NaH | N-substituted piperidine | Intermediate for neuroactive agents |

| Acylation | Acetyl chloride | N-acetylpiperidine | Modifies pharmacokinetics |

In one study, N-benzylation of a related piperidine derivative enhanced binding affinity to dopaminergic receptors .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitutions, though the 3-position is blocked by the carbonyl group.

Electrophilic attacks typically occur at the 5- or 6-positions of the indole ring in analogous systems .

Multicomponent Reactions

While not directly documented for this compound, indole derivatives often engage in multicomponent syntheses. For example:

-

Sonogashira coupling with terminal alkynes (CuI/Pd catalysis) .

-

Knoevenagel condensation with active methylene compounds (e.g., β-dicarbonyls) .

Experimental Considerations

-

Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.

-

Steric Effects : Bulky substituents on the indole or piperidine hinder reactions at the 3-position or piperidine nitrogen.

Scientific Research Applications

Synthesis and Properties

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate is synthesized through a reaction involving indole derivatives and piperidine, often utilizing benzyl chloroformate. The process typically employs organic solvents like dichloromethane or tetrahydrofuran, with catalysts such as triethylamine or pyridine to facilitate the reaction. The compound's structure includes an indole moiety linked to a piperidine ring, which contributes to its unique chemical properties.

Medicinal Chemistry

This compound and its derivatives have shown promise in various medicinal applications:

- Acetylcholinesterase Inhibition : Some related compounds have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases. For instance, certain N-benzyl substituted amides derived from indole showed moderate inhibitory activity against these enzymes .

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancers. For example, analogs like 1-benzyl-indole-3-carbinol have demonstrated significant anti-proliferative effects on melanoma cells by disrupting Wnt signaling pathways, indicating that this compound could also possess similar properties .

Drug Design

The unique structure of this compound allows for the design of novel therapeutic agents. Its ability to interact with various biological targets makes it a valuable scaffold in drug development. Research indicates that modifications to the indole or piperidine components can enhance efficacy and reduce side effects, making it a candidate for further exploration in drug discovery .

Case Studies

Several studies have explored the applications of this compound:

- Neuroprotective Agents : In a study evaluating N-benzyl substituted piperidine derivatives, it was found that specific compounds exhibited neuroprotective effects by inhibiting cholinesterases, which could lead to therapeutic strategies for Alzheimer's disease .

- Cancer Treatment : A preclinical study highlighted the potential of indole derivatives in treating melanoma. The findings suggested that compounds disrupting Wnt/β-catenin signaling pathways could be developed into targeted therapies for melanoma patients . This points towards the relevance of this compound as a scaffold for similar therapeutic agents.

Mechanism of Action

The mechanism of action of benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in the substituents at the 3-position of the piperidine ring. Below is a comparative analysis:

Biological Activity

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Synthesis

This compound is classified as a piperidine derivative with an indole moiety. Its synthesis typically involves the reaction of indole derivatives with piperidine and benzyl chloroformate under specific conditions using organic solvents like dichloromethane or tetrahydrofuran, often catalyzed by triethylamine or pyridine.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Indole derivatives are known to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound's unique structure allows it to act on multiple targets, making it a potential candidate for drug development.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity . In vitro studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation further supports its potential therapeutic applications in neurology .

Table: Summary of Biological Activities

Case Study: Anticancer Activity in Cell Lines

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines. The study concluded that the compound could serve as a lead for developing novel anticancer therapies .

Q & A

Q. What are the common synthetic routes for preparing benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate?

The synthesis typically involves coupling indole-3-carboxylic acid derivatives with piperidine scaffolds. Key steps include:

- Acylation : Reacting indole-3-carbonyl chloride with a piperidine intermediate (e.g., benzyl piperidine-1-carboxylate) under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during synthesis, followed by acidic deprotection .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments, IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight .

- X-ray Crystallography : If single crystals are obtained, SHELX software is used for refinement and 3D structure determination .

Q. What in vitro assays are used for preliminary biological screening of this compound?

- Kinase Inhibition : Fluorescence-based assays with recombinant kinases (e.g., Bruton tyrosine kinase) to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How do researchers optimize reaction yields in multi-step syntheses of this compound?

Yield optimization strategies include:

- Catalyst Screening : Testing bases (e.g., triethylamine) or organocatalysts to enhance acylation efficiency .

- Solvent Effects : Using polar aprotic solvents (e.g., DMF, acetone) to improve solubility of intermediates .

- Real-Time Monitoring : TLC or LC-MS to track reaction progress and identify side products .

Q. What analytical methods resolve discrepancies in reported biological activity data?

To address contradictions:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .

- Target Engagement Studies : Use pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to kinase targets .

- Structural Analog Comparison : Synthesize and test derivatives to establish structure-activity relationships (SAR) .

Q. How does stereochemistry at the piperidine ring influence bioactivity?

- Enantiomer Synthesis : Prepare (R)- and (S)-configured analogs via chiral auxiliaries or asymmetric catalysis .

- Activity Profiling : Compare enantiomers in kinase inhibition assays; e.g., (S)-enantiomers may exhibit 10-fold higher potency due to better target fitting .

- Molecular Docking : Computational modeling to visualize binding poses in kinase active sites .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Xenograft Models : Subcutaneous tumor implants in mice to assess antitumor efficacy and pharmacokinetics .

- Toxicology Studies : Monitor organ toxicity (liver, kidney) and maximum tolerated dose (MTD) in rodents .

Methodological Considerations

Q. How are computational tools integrated into the study of this compound?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to estimate blood-brain barrier permeability .

Q. What strategies mitigate stability issues during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.